molecular formula C16H16ClNO5 B3936062 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene

2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene

Cat. No.: B3936062
M. Wt: 337.75 g/mol
InChI Key: PJPOJVNBUXRVOL-UHFFFAOYSA-N
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Description

2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene is an organic compound with a complex structure that includes chloro, ethoxy, phenoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene typically involves multiple steps. One common method starts with the preparation of 2-(2-ethoxyphenoxy)ethyl bromide from catechol and 1,2-dibromoethane . This intermediate is then reacted with 4-nitrochlorobenzene under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. Techniques such as recrystallization and distillation are commonly used to purify the intermediate and final products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The ethoxy groups can be oxidized under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium ethoxide and potassium tert-butoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.

    Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.

Major Products

    Nucleophilic substitution: Products include derivatives with different substituents replacing the chloro group.

    Reduction: The major product is 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-aminobenzene.

    Oxidation: Products include compounds with oxidized ethoxy groups.

Scientific Research Applications

2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and ethoxy groups can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene is unique due to its combination of chloro, ethoxy, phenoxy, and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5/c1-2-21-15-5-3-4-6-16(15)23-10-9-22-14-8-7-12(18(19)20)11-13(14)17/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPOJVNBUXRVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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